molecular formula C13H14ClNO3 B2466785 Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate CAS No. 160962-36-7

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate

Cat. No.: B2466785
CAS No.: 160962-36-7
M. Wt: 267.71
InChI Key: VYPQMKXYTBNPQW-QWRGUYRKSA-N
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Description

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a bicyclic structure with a benzyl group at the 1-position, a chlorine atom at the 4-position, and a ketone at the 5-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of complex heterocycles or peptidomimetics .

Properties

IUPAC Name

methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-18-13(17)11-7-10(14)12(16)15(11)8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPQMKXYTBNPQW-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C(=O)N1CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric alkylation of a pyrrolidine derivative, followed by chlorination and esterification reactions. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of robust chiral catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: rac-Methyl (2R,4R)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate

The racemic analog, rac-methyl (2R,4R)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate, shares the same substituents but differs in stereochemistry (both R-configured at C2 and C4). This enantiomeric pair highlights the critical role of stereochemistry in reactivity and downstream applications:

  • Synthesis: Both compounds are synthesized via similar routes, but the (2S,4S) isomer may require enantioselective catalysis or chiral resolution, whereas the racemic form is typically obtained through non-stereoselective methods .
  • Applications : The (2S,4S) configuration is often preferred in drug discovery due to its compatibility with biologically active conformations, whereas the racemic mixture may require additional purification steps to isolate the desired enantiomer .

Pyrrolidine Derivatives with Modified Substituents

Several structurally related pyrrolidine derivatives exhibit variations in substituents, influencing their physicochemical and pharmacological properties:

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

This compound (Example 51 in a European patent application) replaces the chlorine and benzyl groups with a hydroxy group at C4 and a benzamide moiety at C2. Key differences include:

  • In contrast, the chloro substituent in the target compound increases electrophilicity, favoring nucleophilic substitution reactions .
  • Biological Relevance : The benzamide group in Example 51 is tailored for protease inhibition, whereas the benzyl and chloro groups in the target compound may optimize stability or reactivity in cross-coupling reactions .
1,2,3,4-Tetrahydroquinoline Derivatives from Povarov Reactions
  • Structural Motifs: Both classes feature rigid bicyclic frameworks with stereogenic centers. However, tetrahydroquinolines incorporate aromatic rings directly fused to the heterocycle, enhancing π-stacking interactions in drug-receptor binding .
  • Synthetic Flexibility: The target pyrrolidine derivative’s chloro and benzyl groups offer versatile handles for further functionalization, whereas tetrahydroquinolines rely on post-synthetic modifications of the aryl ring .

Biological Activity

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate is a chiral compound characterized by its unique pyrrolidine structure, which includes a benzyl group, a chlorine atom, and a carboxylate ester group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₄ClNO₃
  • Molecular Weight : 267.71 g/mol
  • CAS Number : 160962-36-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The stereochemistry defined by the (2S,4S) configuration is crucial for its binding affinity and specificity. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor functions, influencing various biological responses.

Biological Activity

Research indicates that this compound has demonstrated various biological activities:

Antimicrobial Activity

Studies have shown that related pyrrolidine derivatives exhibit antimicrobial properties against Gram-positive bacteria. For instance, compounds structurally similar to this compound have been tested for their efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis, revealing structure-dependent antimicrobial activity .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. For example, derivatives of similar pyrrolidine structures have shown significant cytotoxic effects on A549 human lung adenocarcinoma cells. The presence of specific substituents, such as chlorine atoms, has been linked to enhanced anticancer activity. The viability of A549 cells was notably reduced when treated with these compounds, indicating their potential as anticancer agents .

Case Studies

  • Antimicrobial Testing :
    • Compounds were screened using the broth microdilution method against multidrug-resistant bacterial strains.
    • Results indicated that certain derivatives demonstrated effective inhibition of bacterial growth with Minimum Inhibitory Concentrations (MIC) significantly lower than untreated controls.
  • Anticancer Assays :
    • Viability assays using A549 cells showed that modifications in the compound's structure led to varying degrees of cytotoxicity.
    • For instance, a derivative with a 3,5-dichloro substitution exhibited a reduction in cell viability to 21.2%, showcasing its potency compared to controls .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds can be made:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateSignificant
Methyl (2S,4S)-1-benzyl-4-hydroxy-5-oxopyrrolidine-2-carboxylateStructureLowModerate
Methyl (2S,4S)-1-benzyl-4-methyl-5-oxopyrrolidine-2-carboxylateStructureHighLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate, and what critical reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves cyclization of pyrrolidine precursors, followed by benzylation and chlorination. Key steps include:

  • Cyclization : Using precursors like substituted pyrrolidines under acidic (HCl) or basic (NaOH) conditions to stabilize intermediates .
  • Stereochemical Control : Chiral catalysts or enantioselective reagents ensure (2S,4S) configuration. For example, chiral auxiliaries derived from oxazolidinones (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) can direct stereochemistry during ring closure .
  • Purification : Reverse-phase HPLC or recrystallization is critical to isolate the target compound from diastereomers .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Using SHELX programs (e.g., SHELXL) for refinement to resolve absolute configuration . Mercury CSD can predict packing patterns and validate structural models .
  • NMR Analysis : 2D NMR (COSY, NOESY) identifies coupling constants and spatial relationships between protons, confirming stereochemistry .
  • HPLC : Chiral columns (e.g., cellulose-based) separate enantiomers, ensuring >98% purity .

Q. What are the recommended storage conditions and handling protocols to ensure the compound's stability in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture or strong acids/bases that may degrade the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to minimize diastereomer formation?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Cu-catalyzed amination) to favor the (2S,4S) configuration .
  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance stereochemical control by stabilizing transition states .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products, while higher temperatures may shift equilibria toward undesired diastereomers .

Q. When encountering discrepancies between theoretical and experimental NMR data, what methodological approaches should be employed to resolve such contradictions?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .
  • Crystallographic Validation : Re-examine X-ray data with Mercury CSD to detect conformational flexibility or disorder in the crystal lattice .
  • Reaction Pathway Analysis : Trace synthetic steps for potential epimerization or side reactions (e.g., retro-aldol) that alter stereochemistry .

Q. How can computational tools like Mercury CSD aid in predicting the crystallographic packing behavior of this compound?

  • Methodological Answer :

  • Packing Similarity Analysis : Mercury's Materials Module compares intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with known structures to predict packing motifs .
  • Void Visualization : Identify solvent-accessible regions to optimize crystallization conditions (e.g., solvent choice, cooling rates) .

Q. What strategies can be employed to functionalize the pyrrolidine ring for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to temporarily block reactive sites during functionalization .
  • Late-Stage Diversification : Introduce substituents (e.g., halogens, aryl groups) via cross-coupling (Suzuki-Miyaura) or nucleophilic substitution .
  • Biological Testing : Screen analogs against enzyme targets (e.g., proteases) using fluorescence-based assays to correlate substituent effects with activity .

Notes

  • For biological activity hypotheses, cross-reference with structurally related compounds (e.g., chlorophenoxy derivatives) in pharmacological databases .
  • Always validate synthetic intermediates with orthogonal methods (e.g., LC-MS + NMR) to ensure reproducibility .

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